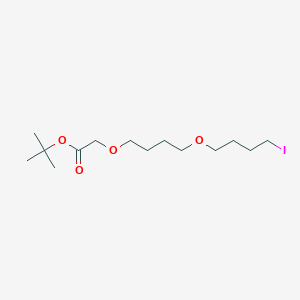![molecular formula C14H9N3O5S B14894253 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The compound is further functionalized with a nitro group, a phenylsulfonyl group, and a carbaldehyde group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step organic synthesis. One common route starts with the nitration of a suitable pyridine derivative to introduce the nitro group. This is followed by the formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions. The phenylsulfonyl group is then introduced via sulfonylation reactions, and finally, the carbaldehyde group is added through formylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also carefully controlled to ensure efficient production .
化学反应分析
Types of Reactions
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbaldehyde group can be reduced to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include amino derivatives, alcohol derivatives, and various substituted pyrrolo[2,3-b]pyridine compounds. These products can be further functionalized for specific applications in pharmaceuticals and materials science .
科学研究应用
5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
作用机制
The mechanism of action of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can form strong interactions with proteins. The carbaldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. These interactions are mediated through pathways involving electron transfer and covalent modification of target molecules .
相似化合物的比较
Similar Compounds
5-Nitro-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde: Similar structure but with an indole core instead of pyrrolo[2,3-b]pyridine.
5-Nitro-1-(phenylsulfonyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole core instead of pyrrolo[2,3-b]pyridine.
Uniqueness
The uniqueness of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde lies in its fused bicyclic structure, which provides a rigid and planar framework. This structural feature enhances its binding affinity to molecular targets and its stability under various reaction conditions. Additionally, the combination of functional groups allows for diverse chemical modifications, making it a versatile compound for various applications .
属性
分子式 |
C14H9N3O5S |
|---|---|
分子量 |
331.31 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C14H9N3O5S/c18-9-12-11-6-7-16(14(11)15-8-13(12)17(19)20)23(21,22)10-4-2-1-3-5-10/h1-9H |
InChI 键 |
MDQNPKWOYMUEBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
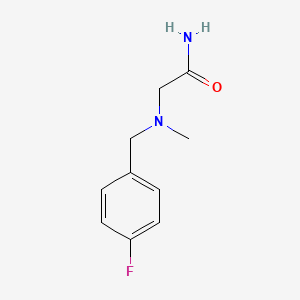
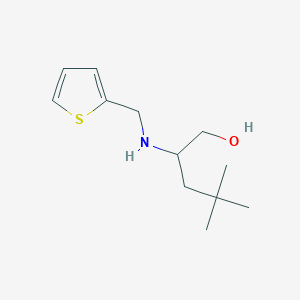
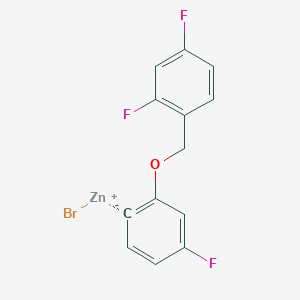
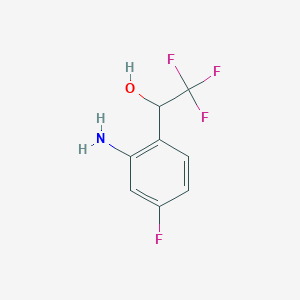
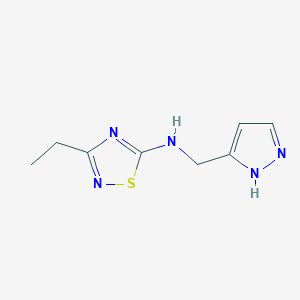
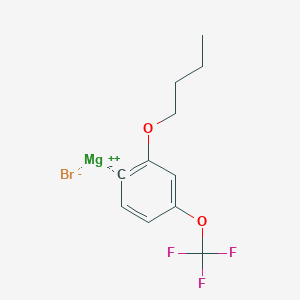
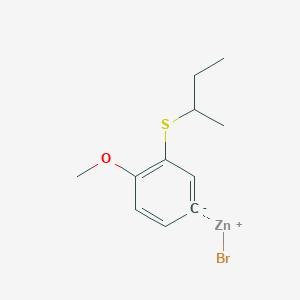
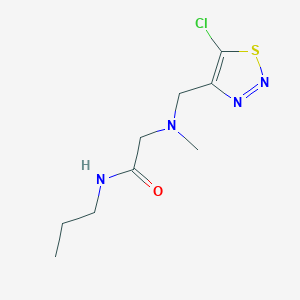


![N-sec-Butyl-6-chloro-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14894235.png)
